molecular formula C13H18O3 B14052902 1-(2,6-Diethoxyphenyl)propan-1-one

1-(2,6-Diethoxyphenyl)propan-1-one

Cat. No.: B14052902
M. Wt: 222.28 g/mol
InChI Key: VXVVZIIPMLSJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Diethoxyphenyl)propan-1-one is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol It is characterized by the presence of a propanone group attached to a diethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Diethoxyphenyl)propan-1-one typically involves the reaction of 2,6-diethoxybenzaldehyde with a suitable propanone derivative under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 2,6-diethoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Diethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-Diethoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of 1-(2,6-Diethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can lead to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Diethoxyphenyl)propan-1-one is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methoxy and methyl analogs .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-(2,6-diethoxyphenyl)propan-1-one

InChI

InChI=1S/C13H18O3/c1-4-10(14)13-11(15-5-2)8-7-9-12(13)16-6-3/h7-9H,4-6H2,1-3H3

InChI Key

VXVVZIIPMLSJFS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.